molecular formula C21H16ClF3N2O B11953458 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(diphenylmethyl)urea

1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(diphenylmethyl)urea

Cat. No.: B11953458
M. Wt: 404.8 g/mol
InChI Key: BLPCCGMJEAFIPP-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(diphenylmethyl)urea is a complex organic compound characterized by the presence of a chlorinated phenyl group, a trifluoromethyl group, and a diphenylmethyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(diphenylmethyl)urea typically involves the reaction of 2-Chloro-5-(trifluoromethyl)phenyl isocyanate with diphenylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate carbamate, which then undergoes cyclization to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(diphenylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(diphenylmethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(diphenylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)phenylacetic acid
  • 2-Chloro-5-(trifluoromethyl)phenyl isocyanate
  • 2-Chloro-5-(trifluoromethyl)phenylacetophenone

Uniqueness

1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(diphenylmethyl)urea is unique due to the presence of both a trifluoromethyl group and a diphenylmethyl urea moiety. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H16ClF3N2O

Molecular Weight

404.8 g/mol

IUPAC Name

1-benzhydryl-3-[2-chloro-5-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C21H16ClF3N2O/c22-17-12-11-16(21(23,24)25)13-18(17)26-20(28)27-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H2,26,27,28)

InChI Key

BLPCCGMJEAFIPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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